molecular formula C9H13BO4S B1524776 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID CAS No. 925921-29-5

5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID

Cat. No.: B1524776
CAS No.: 925921-29-5
M. Wt: 228.08 g/mol
InChI Key: LKQDOTUUIDJQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of the compound (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of a wide variety of complex organic compounds .

Action Environment

The action of (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is influenced by environmental factors. For instance, the compound is recommended to be stored at temperatures below -20°C . Furthermore, the Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, is known for its mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID is unique due to its tert-butoxycarbonyl protecting group, which provides stability and facilitates its use in various synthetic applications. This compound’s versatility in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool in organic synthesis .

Properties

IUPAC Name

[5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4S/c1-9(2,3)14-8(11)6-4-5-7(15-6)10(12)13/h4-5,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQDOTUUIDJQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701209
Record name [5-(tert-Butoxycarbonyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925921-29-5
Record name [5-(tert-Butoxycarbonyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID
Reactant of Route 2
Reactant of Route 2
5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID
Reactant of Route 3
Reactant of Route 3
5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID
Reactant of Route 4
Reactant of Route 4
5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID
Reactant of Route 5
Reactant of Route 5
5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID
Reactant of Route 6
Reactant of Route 6
5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.